![molecular formula C24H22BrClN2O2 B12452974 2-bromo-4-(2-chlorobenzyl)-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12452974.png)
2-bromo-4-(2-chlorobenzyl)-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-4-[(2-chlorophenyl)methyl]-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol is an organic compound with a complex structure that includes bromine, chlorine, and morpholine functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-[(2-chlorophenyl)methyl]-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of a phenolic compound followed by the introduction of the chlorophenyl and morpholinyl groups through a series of substitution and condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
2-bromo-4-[(2-chlorophenyl)methyl]-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines, thiols, or alkoxides. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while reduction of the imine group can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.
科学研究应用
2-bromo-4-[(2-chlorophenyl)methyl]-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of 2-bromo-4-[(2-chlorophenyl)methyl]-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and require further investigation.
相似化合物的比较
Similar Compounds
2-bromo-4-methylphenol: A simpler analog with a bromine and methyl group on the phenol ring.
2-chloro-4-bromophenol: Contains both bromine and chlorine atoms on the phenol ring.
4-[(2-chlorophenyl)methyl]phenol: Lacks the bromine and morpholinyl groups but has the chlorophenylmethyl substituent.
Uniqueness
2-bromo-4-[(2-chlorophenyl)methyl]-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both bromine and chlorine atoms, along with the morpholinyl and imine functionalities, allows for a wide range of chemical modifications and applications that are not possible with simpler analogs.
This detailed article provides a comprehensive overview of 2-bromo-4-[(2-chlorophenyl)methyl]-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C24H22BrClN2O2 |
|---|---|
分子量 |
485.8 g/mol |
IUPAC 名称 |
2-bromo-4-[(2-chlorophenyl)methyl]-6-[(2-morpholin-4-ylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C24H22BrClN2O2/c25-20-15-17(13-18-5-1-2-6-21(18)26)14-19(24(20)29)16-27-22-7-3-4-8-23(22)28-9-11-30-12-10-28/h1-8,14-16,29H,9-13H2 |
InChI 键 |
BLSXUIXQCHUJSF-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CC=CC=C2N=CC3=C(C(=CC(=C3)CC4=CC=CC=C4Cl)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(4-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B12452908.png)
![5-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B12452914.png)

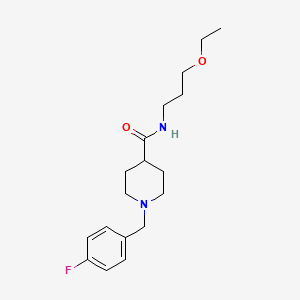

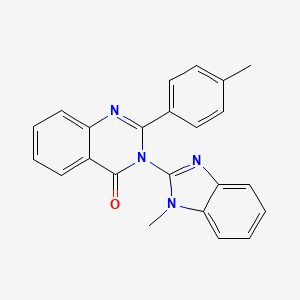
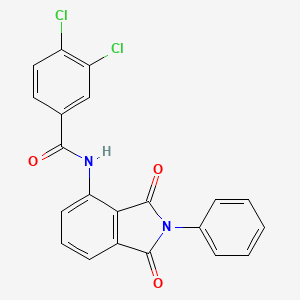
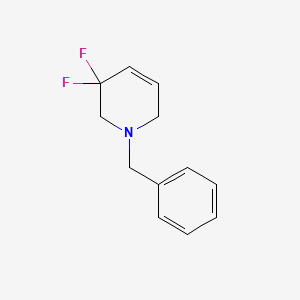
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B12452955.png)

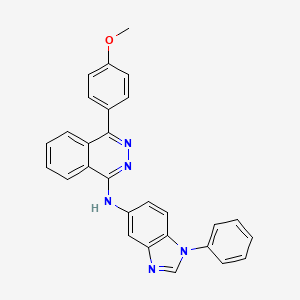
![3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[2,1-b][1,3]thiazol-4-ium](/img/structure/B12452973.png)
